molecular formula C20H23N3O2 B2455371 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione CAS No. 2310142-12-0

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione

Cat. No. B2455371
M. Wt: 337.423
InChI Key: GYZQNWQBGQYZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Exploration

The synthesis and structural characterization of compounds with the imidazolidine structure, similar to the one , have been extensively studied. For instance, the synthesis of new racemic imidazolidine derivatives was reported, where spectral, thermal, and X-ray diffraction studies confirmed the diketo monomer as the favored tautomer isomer structure. This work highlights the precision in structural elucidation that can be critical for understanding the compound's reactivity and potential applications (Prasad et al., 2018).

Antimicrobial and Anticancer Activities

Research has explored the antimicrobial and anticancer potentials of azabicyclooctane analogs. A study synthesized novel azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogs of 1H-imidazo[4,5-c]quinoline, evaluating their antimicrobial and anticancer activities. This investigation revealed that certain derivatives exhibited excellent antibacterial activity and potent anticancer activity, suggesting these compounds could serve as promising antibacterial and anticancer agents (Kayarmar et al., 2014).

Pharmacological Properties

Another study focused on the anticancer properties of novel spirohydantoin compounds, demonstrating dose- and time-dependent cytotoxic effects on human leukemic cell lines. This suggests the potential of these compounds, including structures similar to the one , as therapeutic agents in leukemia treatment (Kavitha et al., 2009).

properties

IUPAC Name

1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-19(15-4-2-1-3-5-15)8-9-20(25)23-16-6-7-17(23)13-18(12-16)22-11-10-21-14-22/h1-5,10-11,14,16-18H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZQNWQBGQYZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC(=O)C3=CC=CC=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-4-phenylbutane-1,4-dione

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